![molecular formula C20H18N2O6 B5052795 ethyl 4-[4-(2-hydroxy-3-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5052795.png)

ethyl 4-[4-(2-hydroxy-3-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

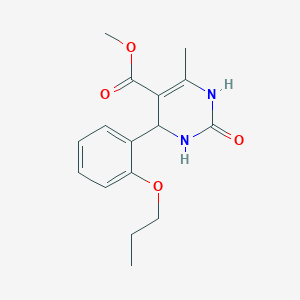

The compound “ethyl 4-[4-(2-hydroxy-3-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate” is a complex organic molecule. It is a secondary amine molecule . The CAS Number for a similar compound, ETHYL 4- (2-HYDROXY-3-METHOXYBENZYLAMINO)BENZOATE, is 199190-58-4 .

Synthesis Analysis

The synthesis of this compound involves the reduction of reported (E)-4-(2-hydroxy-3-methoxybenzylideneamino)benzoic acid with sodium borohydride . The Schiff base is formed by condensation of 4-aminobenzoic acid with o-vanillin .Molecular Structure Analysis

The molecule is non-planar, with a Caryl—CH2— NH—Caryl torsion angle of 66.3 (3) . The aromatic protons appeared according to the standard shift and splitting pattern of 1,2,3-trisubstituted benzene rings at 6.79, 7.00, and 7.02 ppm .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reduction of a Schiff base and the condensation of 4-aminobenzoic acid with o-vanillin .Wissenschaftliche Forschungsanwendungen

Organic Light Emitting Diodes (OLEDs)

This compound and its complexes with Pt2+, Pd2+, Ni2+, Ir3+, Rh3+, and Zn2+ have been theoretically studied for their OLED properties . The complexation with selected metal ions improves hole and electron transfer rates, specifically in Pt [EMAB] 2 and Rh [EMAB] 2+ . This shows that charge transport in EMAB can be tuned for better performance through complexation with transition metals such as Pt 2+ .

Organic Solar Cells (OSCs)

The OSC properties of the complexes were also studied by comparing their HOMO/LUMO energies with those of (6,6)-phenyl-C61-butyric acid methyl ester (PCBM) and poly (3-hexylthiophene) (P3HT) . The energy gap of EMAB reduced significantly upon complexation from 2.904 eV to 0.56 eV in [Rh (EMAB) 2]+ and to a lesser extent in the other complexes . These findings show that the aforementioned species are good electron donors to PCBM .

Luminescence Properties

The compound has been studied for enhancing the luminescence properties through complexation . The UV-visible absorption spectra revealed absorption maxima well below 900 nm in all compounds, vital in the efficient functioning of solar cells .

Charge Transport

The complexation with selected metal ions improves hole and electron transfer rates . Specifically, the hole transport rate of Pt [EMAB] 2 is found to be 44 times greater than that of [EMAB], whereas electron transport rate of Pt [EMAB] 2 is 4 times that of EMAB .

Solid-Phase Extraction

Ethyl 4-hydroxybenzoate (ethylparaben), a related compound, has been used as a novel sorbent for solid-phase extraction .

Local Anesthetics

Another related compound, benzocaine, the ethyl ester of p-amino-benzoic acid, is a local anesthetic . The mechanism includes inhibiting voltage-dependent sodium channels on the nerve membrane, which results in stopping the signal propagation .

Wirkmechanismus

Target of Action

It is structurally similar to benzocaine , a local anesthetic that targets voltage-dependent sodium channels on nerve membranes .

Mode of Action

This inhibition would stop the propagation of the action potential, leading to a decrease in pain perception .

Biochemical Pathways

Compounds with similar structures, such as benzocaine, are known to affect the propagation of action potentials in neurons by inhibiting sodium channels .

Result of Action

If it acts similarly to benzocaine, it would result in the inhibition of action potential propagation, leading to a decrease in pain perception .

Eigenschaften

IUPAC Name |

ethyl 4-[(4Z)-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6/c1-3-28-20(26)12-7-9-14(10-8-12)22-19(25)15(18(24)21-22)11-13-5-4-6-16(27-2)17(13)23/h4-11,23H,3H2,1-2H3,(H,21,24)/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWOGKIZYURPSC-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC=C3)OC)O)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C(=CC=C3)OC)O)/C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5052715.png)

![methyl 4-[3-((2-methoxy-2-oxoethyl){[(4-methoxyphenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5052722.png)

![tert-butyl [3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5052735.png)

![3-(2-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5052742.png)

![5-{4-[3-(2-chlorophenoxy)propoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5052762.png)

![3-(4-fluorophenyl)-2-methyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5052768.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5052780.png)

![3-(2,3-dichlorophenyl)-5-[(1-methyl-1H-imidazol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5052782.png)

![5-bromo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5052786.png)

![ethyl 4-{[({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B5052791.png)

![N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine](/img/structure/B5052804.png)